- Acid chloride synthesis by the palladium-catalyzed chlorocarbonylation of aryl bromides, Chemistry - A European Journal, 2015, 21(26), 9550-9555
Cas no 91085-56-2 (Ethyl 3,5-dichlorobenzoate)
Ethyl 3,5-dichlorobenzoate structure
Product Name:Ethyl 3,5-dichlorobenzoate
N.o CAS:91085-56-2
MF:C9H8Cl2O2
MW:219.06462097168
MDL:MFCD00221467
CID:61472
Update Time:2024-10-26
Ethyl 3,5-dichlorobenzoate Propriedades químicas e físicas
Nomes e Identificadores
-
- Ethyl 3,5-dichlorobenzoate
- Ethyl 3,5-dichlorobenzoate
- ethyl3,5-dichlorobenzoate
- Benzoic acid, 3,5-dichloro-, ethyl ester
- 3,5-dichlorobenzoic acid ethyl ester
- RARECHEM AL BI 0057
- PubChem10323
- Ethyl 3,5-Dichloro Benzoate
- JRLNLVFPSMDPLU-UHFFFAOYSA-N
- ethyl 3,5-bis(chloranyl)benzoate
- SBB095707
- KM2973
- 3,5-Dichloro-benzoic acid ethyl ester
- VZ32080
- AS02909
- SY047602
- A843718
-
- MDL: MFCD00221467
- Inchi: 1S/C9H8Cl2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
- Chave InChI: JRLNLVFPSMDPLU-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(Cl)C=C(Cl)C=1)OCC
Propriedades Computadas
- Massa Exacta: 217.99000
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 3
- Complexidade: 175
- Superfície polar topológica: 26.3
Propriedades Experimentais
- Ponto de ebulição: 289℃ at 760 mmHg
- PSA: 26.30000
- LogP: 3.17010
Ethyl 3,5-dichlorobenzoate Informações de segurança
- Declaração de perigo: Irritant
- Instrução de Segurança: S23; S24/25
-
Identificação dos materiais perigosos:
Ethyl 3,5-dichlorobenzoate Dados aduaneiros
- CÓDIGO SH:2916399090
- Dados aduaneiros:
中国海关编码:
2916399090概述:
2916399090 其他芳香一元羧酸. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 丙烯酸、丙烯酸盐或酯应报明包装
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Ethyl 3,5-dichlorobenzoate Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015007684-250mg |
Ethyl 3,5-dichlorobenzoate |
91085-56-2 | 97% | 250mg |
$494.40 | 2023-08-31 | |
| Alichem | A015007684-500mg |
Ethyl 3,5-dichlorobenzoate |
91085-56-2 | 97% | 500mg |
$798.70 | 2023-08-31 | |
| Alichem | A015007684-1g |
Ethyl 3,5-dichlorobenzoate |
91085-56-2 | 97% | 1g |
$1519.80 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XB197-20g |
Ethyl 3,5-dichlorobenzoate |
91085-56-2 | 98% | 20g |
137.0CNY | 2021-08-04 | |
| TRC | E915880-100mg |
Ethyl 3,5-dichlorobenzoate |
91085-56-2 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | E915880-250mg |
Ethyl 3,5-dichlorobenzoate |
91085-56-2 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | E915880-500mg |
Ethyl 3,5-dichlorobenzoate |
91085-56-2 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | E915880-1g |
Ethyl 3,5-dichlorobenzoate |
91085-56-2 | 1g |
$98.00 | 2023-05-18 | ||
| Apollo Scientific | OR2006-50g |
Ethyl 3,5-dichlorobenzoate |
91085-56-2 | 97% | 50g |
£20.00 | 2025-02-19 | |
| Apollo Scientific | OR2006-100g |
Ethyl 3,5-dichlorobenzoate |
91085-56-2 | 97% | 100g |
£36.00 | 2025-02-19 |
Ethyl 3,5-dichlorobenzoate Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Benzyltriphenylphosphonium chloride Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Toluene ; 24 h, 20 atm, rt → 110 °C
1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Toluene ; rt; 2 h, rt
1.3 Solvents: Ethanol ; 2 h, rt
1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Toluene ; rt; 2 h, rt
1.3 Solvents: Ethanol ; 2 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Water
Referência
- Synthesis of trans- methyl ferulate bearing an oxadiazole ether as potential activators for controlling plant virus, Bioorganic Chemistry, 2021, 115,
Método de produção 3
Condições de reacção
1.1 Reagents: Sulfuric acid ; reflux
Referência
- 4-Amino-1,2,4-triazole-3-thione-derived Schiff bases as metallo-β-lactamase inhibitors, European Journal of Medicinal Chemistry, 2020, 208,
Método de produção 4
Condições de reacção
1.1 Reagents: Sulfuric acid ; 7 h, reflux
Referência
- Synthesis of novel indole derivatives containing double 1,3,4-oxadiazole moiety as efficient bactericides against phytopathogenic bacterium Xanthomonas oryzae, Chemical Papers, 2019, 73(1), 17-25
Método de produção 5
Condições de reacção
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ; 10 h, rt → reflux
Referência
- Synthesis, characterization and antimicrobial evaluation of novel (E)-N'-(4-(1-((3,4-dimethoxypyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)benzylidene)benzohydrazide derivatives, Oriental Journal of Chemistry, 2016, 32(4), 2155-2161
Método de produção 6
Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Ethanol ; reflux
Referência
- Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety, RSC Advances, 2018, 8(12), 6306-6314
Método de produção 7
Condições de reacção
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ; 10 - 12 h, reflux
Referência
- Synthesis and anti-inflammatory activity of hydrazones bearing biphenyl moiety and vanillin based hybrids, Oriental Journal of Chemistry, 2017, 33(2), 971-978
Método de produção 8
Condições de reacção
1.1 Reagents: Sulfuric acid ; reflux
Referência
- Synthesis and bioactivity of sulfide derivatives containing 1,3,4-oxadiazole and pyridine, Turkish Journal of Chemistry, 2019, 43(4), 1075-1085
Método de produção 9
Condições de reacção
Referência
- Reductive carboxylation of aromatic esters by electron transfer from magnesium metal, Tetrahedron Letters, 2017, 58(3), 206-209
Método de produção 10
Condições de reacção
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ; 10 h, reflux
Referência
- Synthesis and antibacterial activity of some new quinoxaline-benzohydrazides, Indian Journal of Chemistry, 2016, (2), 207-212
Método de produção 11
Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Ethanol ; 6 - 10 h, rt → reflux
Referência
- Synthesis and antimicrobial activity of new imidazole-hydrazone derivatives, Asian Journal of Chemistry, 2015, 27(10), 3605-3608
Ethyl 3,5-dichlorobenzoate Raw materials
Ethyl 3,5-dichlorobenzoate Preparation Products
Ethyl 3,5-dichlorobenzoate Literatura Relacionada
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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